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Compound of Interest

Compound Name: 4-Formylphenoxyacetic acid

Cat. No.: B182531 Get Quote

Comparative NMR Analysis of 4-
Formylphenoxyacetic Acid
A detailed spectroscopic examination of 4-Formylphenoxyacetic acid is presented, with a

comparative analysis against related phenoxyacetic acid derivatives. This guide provides

researchers, scientists, and drug development professionals with key NMR data, experimental

protocols, and a logical workflow for spectral analysis.

Introduction
4-Formylphenoxyacetic acid is a valuable organic compound utilized in the synthesis of

various pharmaceutical and agrochemical products. Its chemical structure, featuring a reactive

aldehyde group and a carboxylic acid moiety, makes it a versatile building block. Nuclear

Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural

elucidation and purity assessment of such molecules. This guide provides a comprehensive ¹H

and ¹³C NMR analysis of 4-Formylphenoxyacetic acid and compares its spectral data with

two related compounds: Phenoxyacetic acid and 4-Chlorophenoxyacetic acid.

Comparative NMR Data
The ¹H and ¹³C NMR spectral data for 4-Formylphenoxyacetic acid and its analogues were

acquired in Dimethyl Sulfoxide-d₆ (DMSO-d₆). The chemical shifts (δ) are reported in parts per
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million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz

(Hz).

Table 1: ¹H NMR Data Comparison

Compound δ (ppm) Multiplicity J (Hz) Integration Assignment

4-

Formylpheno

xyacetic acid

9.89 s - 1H -CHO

7.88 d 8.8 2H Ar-H

7.12 d 8.8 2H Ar-H

4.85 s - 2H -OCH₂-

13.20 br s - 1H -COOH

Phenoxyaceti

c acid
7.29 t 7.9 2H Ar-H

6.94 t 7.4 1H Ar-H

6.91 d 7.9 2H Ar-H

4.67 s - 2H -OCH₂-

10.50 br s - 1H -COOH

4-

Chloropheno

xyacetic acid

7.32 d 8.9 2H Ar-H

6.93 d 8.9 2H Ar-H

4.69 s - 2H -OCH₂-

12.90 br s - 1H -COOH

Table 2: ¹³C NMR Data Comparison
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Compound δ (ppm) Assignment

4-Formylphenoxyacetic acid 191.5 -CHO

170.0 -COOH

162.8 Ar-C-O

131.9 Ar-C

130.5 Ar-CH

115.3 Ar-CH

65.0 -OCH₂-

Phenoxyacetic acid[1] 170.8 -COOH

157.9 Ar-C-O

129.5 Ar-CH

121.4 Ar-CH

114.8 Ar-CH

65.1 -OCH₂-

4-Chlorophenoxyacetic acid 170.6 -COOH

156.4 Ar-C-O

129.5 Ar-CH

126.0 Ar-C-Cl

116.4 Ar-CH

65.5 -OCH₂-

Experimental Protocol
Sample Preparation: A 10-20 mg sample of the analyte was dissolved in approximately 0.7 mL

of deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) was
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added as an internal standard for chemical shift referencing. The solution was then transferred

to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer.

Standard acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1

second, and 16 scans.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz

spectrometer, operating at a frequency of 100 MHz for the ¹³C nucleus. A spectral width of 240

ppm, a relaxation delay of 2 seconds, and 1024 scans were typically used. Proton decoupling

was employed to simplify the spectra and enhance signal-to-noise.

NMR Analysis Workflow
The logical workflow for the NMR analysis of 4-Formylphenoxyacetic acid and its analogues

is depicted in the following diagram. This process outlines the key stages from sample

preparation to the final structural elucidation.

Sample Preparation

Data Acquisition
Data Processing

Spectral Analysis

Output

Dissolve sample in DMSO-d6 Add TMS internal standard Transfer to NMR tube

Acquire 1H NMR Spectrum

Acquire 13C NMR Spectrum

Phase Correction Baseline Correction

Integration (1H)

Peak Picking

Integration Analysis (1H)

Chemical Shift Analysis

Coupling Constant Analysis (1H) Signal Assignment Structural Elucidation Comparative Analysis

Click to download full resolution via product page

Caption: Workflow for NMR analysis of aromatic carboxylic acids.
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Discussion of Spectral Features
The ¹H NMR spectrum of 4-Formylphenoxyacetic acid is characterized by distinct signals

corresponding to the aldehydic, aromatic, methylene, and carboxylic acid protons. The

downfield shift of the aldehydic proton at 9.89 ppm is a key diagnostic feature. The aromatic

protons exhibit a typical AA'BB' system, appearing as two doublets.

In comparison, phenoxyacetic acid shows a more complex aromatic region due to the absence

of the strongly electron-withdrawing formyl group. The aromatic protons in 4-

chlorophenoxyacetic acid also form an AA'BB' system, with chemical shifts influenced by the

electron-withdrawing nature of the chlorine atom.

The ¹³C NMR spectrum of 4-Formylphenoxyacetic acid clearly shows the carbonyl carbons of

the aldehyde and carboxylic acid at 191.5 ppm and 170.0 ppm, respectively. The chemical

shifts of the aromatic carbons are influenced by the substituents on the phenyl ring. The

presence of the formyl group in 4-Formylphenoxyacetic acid and the chlorine atom in 4-

Chlorophenoxyacetic acid leads to noticeable differences in the chemical shifts of the aromatic

carbons when compared to the unsubstituted phenoxyacetic acid.

Conclusion
This guide provides a detailed ¹H and ¹³C NMR analysis of 4-Formylphenoxyacetic acid,

alongside a comparative study with phenoxyacetic acid and 4-chlorophenoxyacetic acid. The

provided data and experimental protocols serve as a valuable resource for the structural

characterization and quality control of these important chemical compounds in a research and

development setting. The distinct NMR spectral features allow for unambiguous identification

and differentiation of these structurally related molecules.
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To cite this document: BenchChem. [1H NMR and 13C NMR analysis of 4-
Formylphenoxyacetic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b182531#1h-nmr-and-13c-nmr-analysis-of-4-
formylphenoxyacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b182531#1h-nmr-and-13c-nmr-analysis-of-4-formylphenoxyacetic-acid
https://www.benchchem.com/product/b182531#1h-nmr-and-13c-nmr-analysis-of-4-formylphenoxyacetic-acid
https://www.benchchem.com/product/b182531#1h-nmr-and-13c-nmr-analysis-of-4-formylphenoxyacetic-acid
https://www.benchchem.com/product/b182531#1h-nmr-and-13c-nmr-analysis-of-4-formylphenoxyacetic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b182531?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182531?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

